molecular formula C19H16N4OS2 B11565872 1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B11565872
M. Wt: 380.5 g/mol
InChI Key: ROHGFZLTJYVCGK-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a chemical compound designed for biochemical research. It is built around the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold, which has been identified as a novel inhibitor scaffold that competes with nicotinamide in the binding pocket of human poly(ADP-ribose) polymerase (PARP) and other ADP-ribosyltransferases (ARTs) . The TBT core structure has been shown to inhibit a range of PARP enzymes, including PARP2, PARP14, and PARP15, by forming key hydrogen bonds and π-π interactions within the enzyme's active site . This mechanism makes derivatives of this scaffold valuable tools for investigating DNA repair mechanisms, cell signaling pathways, and for exploring potential therapeutic strategies in oncology. Researchers can utilize this compound to probe the biological functions of specific PARP family members. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H16N4OS2

Molecular Weight

380.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C19H16N4OS2/c24-17(22-11-5-7-13-6-1-2-8-14(13)22)12-25-18-20-21-19-23(18)15-9-3-4-10-16(15)26-19/h1-4,6,8-10H,5,7,11-12H2

InChI Key

ROHGFZLTJYVCGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Traditional Hydrazine-Carbon Disulfide Method

The [1,2,triazolo[3,4-b]benzothiazole core is synthesized from 2-hydrazinobenzothiazole and carbon disulfide under reflux conditions. This method, however, requires prolonged reaction times (60 hours) and poses safety risks due to carbon disulfide’s toxicity and explosiveness.

Microwave-Assisted Cyclization

A patent-pending method (RU2223275C1) improves efficiency by using microwave irradiation. 2-Hydrazinobenzothiazole reacts with carbon disulfide in dimethylformamide (DMF) at 150°C for 30 minutes under microwave conditions, achieving 85% yield. This approach reduces reaction time by 98% and minimizes hazardous byproducts.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The sulfanyl linker is introduced via nucleophilic substitution. The triazolo-benzothiazole thiolate anion (generated by deprotonatingtriazolo[3,4-b]benzothiazol-3(2H)-thione with potassium carbonate) reacts with 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in acetonitrile at 80°C. This method yields the target compound in 68–72% purity, requiring subsequent purification via silica gel chromatography.

Copper-Catalyzed Click Chemistry

A Huisgen-Meldal-Sharpless reaction enables triazole formation under mild conditions. Terminal alkyne-functionalized dihydroquinoline derivatives react with azide-bearing triazolo-benzothiazole precursors in the presence of CuI (10 mol%) in DMF at 50°C. This method achieves >90% regioselectivity for the 1,4-triazole isomer and 82% isolated yield.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
Nucleophilic SubstitutionAcetonitrile, 80°C, 12 h68–7285–90Simplicity, no metal catalysts
Click ChemistryDMF, CuI, 50°C, 6 h8295High regioselectivity, scalability
Microwave CyclizationDMF, 150°C, 0.5 h8590Rapid, reduced solvent use

Optimization Challenges and Solutions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may lead to side reactions. Trials with tetrahydrofuran (THF) or dichloromethane (DCM) showed reduced yields (<50%), emphasizing the need for solvent optimization.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole couples with chloropyrimidines using Pd(PPh3)4 in dioxane/water (3:1) at 50°C, achieving 75–80% yield.

Purification Techniques

Silica gel chromatography remains the standard for isolating the final product. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) increases purity to >98% but is cost-prohibitive for large-scale synthesis .

Chemical Reactions Analysis

1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole and triazole compounds exhibit significant anticancer properties. The compound has shown promise against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The mechanism involves the disruption of cellular pathways critical for cancer cell survival. Studies have demonstrated that compounds with similar structures can inhibit the growth of leukemia and lung cancer cell lines by more than 90% .
  • Case Study : A study focused on triazolo-benzothiazole derivatives highlighted their cytotoxic effects on breast and renal cancer cells. The presence of electron-withdrawing groups on the benzothiazole ring enhanced the anticancer potency of these compounds .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that benzothiazole derivatives possess significant antibacterial and antifungal properties.

  • Mechanism of Action : The antimicrobial effect is attributed to the disruption of microbial cell membranes and interference with metabolic processes. Compounds similar to the target molecule have been effective against various pathogenic strains .

Enzyme Inhibition

The compound may serve as an inhibitor for several enzymes implicated in metabolic disorders.

  • Protein Tyrosine Phosphatase Inhibition : Certain derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. This inhibition can lead to improved insulin sensitivity and glucose metabolism .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of leukemia & lung cells
AntimicrobialActivity against bacterial strains
Enzyme InhibitionPTP1B inhibition

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound with structurally or functionally related molecules:

Compound Molecular Formula Key Structural Features Reported Bioactivities References
Target Compound C23H24N4OS2 Dihydroquinoline + triazolobenzothiazole + sulfanyl-ethanone Not explicitly stated (likely cytotoxic or antimicrobial based on analogs)
1-(2,2,4,6-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone C23H24N4OS2 Tetramethyl substituents on dihydroquinoline Increased lipophilicity; potential enhanced metabolic stability
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}ethanone C22H19N3O3S2 Benzodioxin + thiazolo-triazole Unspecified activity; structural similarity suggests possible vasodilatory or anti-inflammatory effects
3-(3’-Pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles Variable (e.g., C9H6N6S) Triazole-thiadiazole fused core + pyridyl substituents Vasodilatory activity (IC50 values: 10–50 μM)
3-(α-Naphthylmethylene)-6-alkyl/aryl-triazolo[3,4-b]thiadiazoles Variable (e.g., C20H14N4S) Naphthylmethylene + alkyl/aryl substituents Antimicrobial activity (e.g., MIC: 12.5–50 μg/mL against S. aureus)
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone C22H20N6O2S Triazolopyrimidine + methoxyphenyl substituents Unreported activity; structural analogs show kinase inhibition

Key Observations:

Core Heterocycles :

  • The target compound’s triazolobenzothiazole core differs from triazolothiadiazoles (e.g., –8) and triazolopyrimidines (). These variations influence electronic properties and binding affinities .
  • Substitution of benzothiazole with thiadiazole (e.g., triazolothiadiazoles) reduces molecular weight but may limit aromatic stacking interactions .

Methoxyphenyl or naphthyl substituents () introduce steric bulk, which may modulate selectivity in biological targets .

Biological Activity Trends :

  • Triazolothiadiazoles with pyridyl or aryloxy groups exhibit vasodilatory or antimicrobial activity, while triazolobenzothiazoles (target compound) are hypothesized to show cytotoxicity or kinase inhibition based on structural analogs .
  • Sulfanyl linkages (common in all compounds) contribute to hydrogen bonding and redox activity, critical for interacting with biological targets .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanism of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N5O2SC_{26}H_{25}N_5O_2S with a molecular weight of approximately 471.57 g/mol. The compound consists of a quinoline moiety linked to a triazole-benzothiazole scaffold through a sulfanyl group. This unique structure is hypothesized to contribute to its biological activities.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds featuring similar structural motifs. For instance:

  • Cell Proliferation Inhibition : A related compound demonstrated significant anti-proliferative activity against various cancer cell lines, achieving an IC50 of 1.2 µM against MCF-7 (breast cancer) and 1.4 µM against Panc-1 (pancreatic cancer) cells . This suggests that the triazole and benzothiazole components may enhance the anti-cancer efficacy of the quinoline derivative.
  • Mechanism of Action : The compound was shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, as indicated by increased levels of pro-apoptotic markers such as Caspase-3 and BAX . Additionally, annexin V-FITC staining confirmed its pro-apoptotic effects.

Other Biological Activities

The quinoline derivatives have been associated with various biological activities beyond anti-cancer effects:

  • Antimicrobial Activity : Compounds with similar structures have exhibited antibacterial and antifungal activities. The presence of nitrogen heterocycles in the structure often correlates with enhanced antimicrobial properties due to their ability to interact with microbial enzymes .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents at specific positions on the triazole and benzothiazole rings can significantly affect potency. For example, modifications that enhance electron density on the aromatic rings often increase binding affinity to biological targets .
  • Binding Interactions : Molecular docking studies suggest that the compound may interact with poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms . This interaction underlines its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have investigated compounds similar to the target molecule:

StudyCompoundIC50 (µM)Cell LineMechanism
Study 1Compound A1.2 ± 0.2MCF-7Apoptosis induction
Study 2Compound B0.9 ± 0.1Panc-1Cell cycle arrest
Study 3Compound C5.0 ± 0.5A549 (lung cancer)Inhibition of proliferation

These studies indicate that modifications to the core structure can yield compounds with varying degrees of efficacy against different cancer types.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multi-step heterocyclic coupling , starting with the formation of the dihydroquinoline core and subsequent introduction of the triazolobenzothiazole-thioether moiety. Key steps include:

  • Cyclocondensation of aniline derivatives with carbonyl precursors to form the dihydroquinoline scaffold .
  • Thioether linkage : Reacting 2-chloroethanone intermediates with triazolobenzothiazole-thiol derivatives under alkaline conditions (e.g., K₂CO₃ in acetone) to form the sulfanyl bridge .
  • Purification : Recrystallization from ethanol or ethanol/chloroform mixtures to achieve >95% purity .
    Methodological Note: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like disulfides.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the dihydroquinoline proton environment (e.g., aromatic protons at δ 6.5–8.5 ppm) and the triazole-thioether linkage (e.g., methylene protons at δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the structure .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Test activity against kinases or proteases due to the triazole-thioether motif’s affinity for catalytic cysteine residues .
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing protocols from structurally similar compounds .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can regioselectivity challenges during triazole ring formation be addressed?

Regioselectivity in triazole synthesis is influenced by:

  • Catalytic Systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic byproducts .
    Data Contradiction Alert: Some studies report competing pathways under basic conditions; validate with DFT calculations to predict dominant pathways .

Advanced: What strategies improve yield in the thioether coupling step?

  • Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilic displacement in non-polar solvents (e.g., toluene) .
  • Protecting Groups : Temporarily protect reactive sites on the triazolobenzothiazole to prevent oxidation of the thiol group .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 10 min) while maintaining >80% yield .

Advanced: How can structural ambiguities in the triazolobenzothiazole moiety be resolved?

  • Single-Crystal X-Ray Diffraction : Resolve bond-length discrepancies (e.g., C-S vs. C-N bonds) and confirm planarity of the fused heterocycle .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in the benzothiazole-triazole region .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to validate tautomeric forms .

Advanced: What mechanisms underlie conflicting reports of its neuropharmacological activity?

Contradictory data in neuropharmacology (e.g., agonist vs. antagonist effects) may arise from:

  • Receptor Subtype Selectivity : Screen against specific GABA or serotonin receptor subtypes using radioligand binding assays .
  • Metabolic Stability : Assess hepatic microsomal degradation to identify active metabolites that may contribute to off-target effects .
  • Species Variability : Test on human-derived neuronal cells vs. rodent models to resolve interspecies discrepancies .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the dihydroquinoline to enhance π-π stacking with target proteins .
  • Linker Optimization : Replace the thioether with sulfone or methylene groups to modulate lipophilicity and bioavailability .
  • Triazole Substitution : Explore 1,2,3-triazole vs. 1,2,4-triazole analogs to alter hydrogen-bonding interactions .

Advanced: What analytical challenges arise in stability studies of this compound?

  • Hydrolytic Degradation : Monitor pH-dependent thioether cleavage via HPLC-MS in aqueous buffers (pH 1–9) .
  • Photodegradation : Use UV-light exposure assays to identify reactive oxygen species (ROS)-sensitive sites .
  • Oxidative Stability : Test under accelerated conditions (40°C/75% RH) with antioxidants (e.g., BHT) to extend shelf life .

Advanced: How can computational methods predict off-target interactions?

  • Molecular Docking : Screen against the Protein Data Bank (PDB) to identify potential kinase or GPCR targets .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib for kinases) to predict competitive binding .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast blood-brain barrier permeability and CYP450 interactions .

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